molecular formula C14H13FN4O3S B5736883 2-[(4-fluorophenyl)hydrazono]-2-(phenylsulfonyl)acetohydrazide

2-[(4-fluorophenyl)hydrazono]-2-(phenylsulfonyl)acetohydrazide

Cat. No.: B5736883
M. Wt: 336.34 g/mol
InChI Key: MAXVXWFTZIEDEL-XMHGGMMESA-N
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Description

2-[(4-fluorophenyl)hydrazono]-2-(phenylsulfonyl)acetohydrazide, also known as FPHPSA, is a chemical compound that has gained significant attention due to its potential use in scientific research. This compound is a hydrazone derivative that has been synthesized through various methods and has been found to exhibit several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)hydrazono]-2-(phenylsulfonyl)acetohydrazide is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. This compound has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is required for DNA replication and cell division. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest in cancer cells, leading to the inhibition of cell growth and proliferation. This compound has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

2-[(4-fluorophenyl)hydrazono]-2-(phenylsulfonyl)acetohydrazide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells in vitro and in vivo. This compound also exhibits antimicrobial and anti-inflammatory activity, making it a potential candidate for the treatment of various diseases. However, this compound has some limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-[(4-fluorophenyl)hydrazono]-2-(phenylsulfonyl)acetohydrazide, including its potential use in combination therapy for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of inflammatory diseases. Future research should also focus on the development of more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

2-[(4-fluorophenyl)hydrazono]-2-(phenylsulfonyl)acetohydrazide can be synthesized through various methods, including the reaction of 4-fluoroaniline with hydrazine hydrate, followed by reaction with phenylsulfonyl chloride and acetic anhydride. Another method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate, followed by reaction with phenylsulfonyl chloride and acetic anhydride. This compound can also be synthesized through the reaction of 4-fluoroacetophenone with hydrazine hydrate, followed by reaction with phenylsulfonyl chloride and acetic anhydride.

Scientific Research Applications

2-[(4-fluorophenyl)hydrazono]-2-(phenylsulfonyl)acetohydrazide has been found to exhibit several scientific research applications, including its potential use as an antitumor agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been found to exhibit anti-inflammatory activity and has potential use in the treatment of inflammatory diseases.

Properties

IUPAC Name

(2E)-2-(benzenesulfonyl)-2-[(4-fluorophenyl)hydrazinylidene]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O3S/c15-10-6-8-11(9-7-10)18-19-14(13(20)17-16)23(21,22)12-4-2-1-3-5-12/h1-9,18H,16H2,(H,17,20)/b19-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXVXWFTZIEDEL-XMHGGMMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=NNC2=CC=C(C=C2)F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=N/NC2=CC=C(C=C2)F)/C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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